molecular formula C15H11ClF3NO2S B2387723 2-[(3-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 339097-88-0

2-[(3-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2387723
CAS RN: 339097-88-0
M. Wt: 361.76
InChI Key: OJTODKFSOVRSFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-[(3-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide, particularly those containing a trifluoromethyl group, has been a topic of interest in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group (-CF3), a sulfinyl group (-SO-), and two phenyl rings. The trifluoromethyl group is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .


Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .

Scientific Research Applications

2-[(3-Chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide has been studied extensively for its potential applications in the fields of biochemistry, physiology, and medicinal chemistry. In particular, this compound has been used as a substrate for the preparation of various inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the central nervous system. Additionally, this compound has been used as an inhibitor of the enzyme dipeptidyl peptidase IV, which is involved in the metabolism of peptides.

Mechanism of Action

The mechanism of action of 2-[(3-Chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide is not fully understood. However, it is believed that this compound binds to the active site of the enzyme acetylcholinesterase, resulting in the inhibition of its activity. Additionally, this compound is thought to interact with the active site of dipeptidyl peptidase IV, resulting in the inhibition of its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound can inhibit the activity of acetylcholinesterase and dipeptidyl peptidase IV, resulting in the inhibition of neurotransmission in the central nervous system and the metabolism of peptides, respectively. Additionally, this compound has been found to have anticonvulsant and antinociceptive properties, indicating that it may have potential therapeutic applications in the treatment of epilepsy and pain.

Advantages and Limitations for Lab Experiments

The advantages of 2-[(3-Chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide for lab experiments include its relatively low cost and ease of synthesis. Additionally, this compound has been found to have anticonvulsant and antinociceptive properties, indicating that it may have potential therapeutic applications. However, the mechanism of action of this compound is not fully understood, and its effects on other enzymes and physiological processes are not yet known.

Future Directions

For the research of 2-[(3-Chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide include further investigation into its mechanism of action and its effects on other enzymes and physiological processes. Additionally, further research into the potential therapeutic applications of this compound is needed, as well as studies to determine its safety and efficacy in humans. Finally, further research into the synthesis of this compound and the development of more efficient and cost-effective methods of synthesis is also needed.

Synthesis Methods

The synthesis of 2-[(3-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide can be accomplished through a three-step process. First, a reaction between 3-chlorobenzenesulfonyl chloride and trifluoromethanesulfonic anhydride in the presence of a base, such as potassium carbonate, yields the desired compound. Second, the reaction is followed by the addition of a strong base, such as sodium hydroxide, to the resulting compound to form the desired product. Finally, the product can be purified by recrystallization.

properties

IUPAC Name

2-(3-chlorophenyl)sulfinyl-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO2S/c16-11-4-2-6-13(8-11)23(22)9-14(21)20-12-5-1-3-10(7-12)15(17,18)19/h1-8H,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTODKFSOVRSFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CS(=O)C2=CC(=CC=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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